molecular formula C20H25ClN2O3 B14947507 2,6-Di-tert-butyl-4-((4-chloro-2-nitrophenyl)amino)phenol

2,6-Di-tert-butyl-4-((4-chloro-2-nitrophenyl)amino)phenol

Cat. No.: B14947507
M. Wt: 376.9 g/mol
InChI Key: LWEUZYIZOMJKDI-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-((4-chloro-2-nitrophenyl)amino)phenol is an organic compound known for its unique structure and properties It is a derivative of phenol, substituted with tert-butyl groups and a chloro-nitrophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-((4-chloro-2-nitrophenyl)amino)phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-((4-chloro-2-nitrophenyl)amino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,6-Di-tert-butyl-4-((4-chloro-2-nitrophenyl)amino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-((4-chloro-2-nitrophenyl)amino)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, acting as an antioxidant, while the amino group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and nitro groups can participate in electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-((4-chloro-2-nitrophenyl)amino)phenol is unique due to the combination of tert-butyl, chloro, and nitro groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly where specific reactivity and stability are required.

Properties

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.9 g/mol

IUPAC Name

2,6-ditert-butyl-4-(4-chloro-2-nitroanilino)phenol

InChI

InChI=1S/C20H25ClN2O3/c1-19(2,3)14-10-13(11-15(18(14)24)20(4,5)6)22-16-8-7-12(21)9-17(16)23(25)26/h7-11,22,24H,1-6H3

InChI Key

LWEUZYIZOMJKDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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